molecular formula C15H28ClNO2Si B14141718 Diethyl-(furan-2-yl)-(3-morpholin-4-ylpropyl)silane;hydrochloride CAS No. 89052-22-2

Diethyl-(furan-2-yl)-(3-morpholin-4-ylpropyl)silane;hydrochloride

Cat. No.: B14141718
CAS No.: 89052-22-2
M. Wt: 317.92 g/mol
InChI Key: RTICNHYIZMMQAY-UHFFFAOYSA-N
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Description

Diethyl-(furan-2-yl)-(3-morpholin-4-ylpropyl)silane;hydrochloride is a complex organosilicon compound It is characterized by the presence of a furan ring, a morpholine ring, and a silane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl-(furan-2-yl)-(3-morpholin-4-ylpropyl)silane;hydrochloride typically involves the reaction of furan-2-yl compounds with morpholine derivatives in the presence of silane reagents. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or platinum complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Diethyl-(furan-2-yl)-(3-morpholin-4-ylpropyl)silane;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The silane group can be reduced to form silanol derivatives.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Silanol derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Diethyl-(furan-2-yl)-(3-morpholin-4-ylpropyl)silane;hydrochloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of Diethyl-(furan-2-yl)-(3-morpholin-4-ylpropyl)silane;hydrochloride involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Bis(furan-2-yl)methyl-(morpholin-4-ylmethyl)silane;hydrochloride
  • Bis(furan-2-yl)-dimethylsilane

Uniqueness

Diethyl-(furan-2-yl)-(3-morpholin-4-ylpropyl)silane;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, and bioactivity, making it a valuable compound for various applications.

Properties

CAS No.

89052-22-2

Molecular Formula

C15H28ClNO2Si

Molecular Weight

317.92 g/mol

IUPAC Name

diethyl-(furan-2-yl)-(3-morpholin-4-ylpropyl)silane;hydrochloride

InChI

InChI=1S/C15H27NO2Si.ClH/c1-3-19(4-2,15-7-5-11-18-15)14-6-8-16-9-12-17-13-10-16;/h5,7,11H,3-4,6,8-10,12-14H2,1-2H3;1H

InChI Key

RTICNHYIZMMQAY-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CCCN1CCOCC1)C2=CC=CO2.Cl

Origin of Product

United States

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